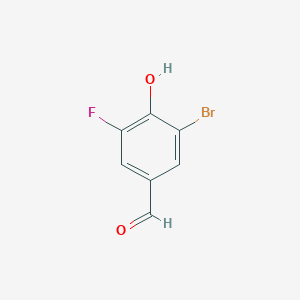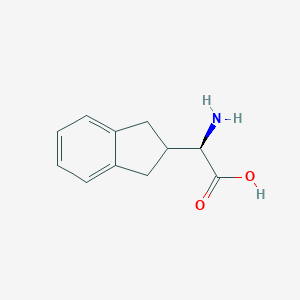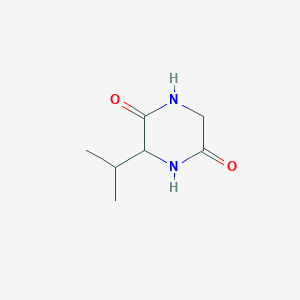
3-Bromo-5-fluoro-4-hydroxybenzaldehyde
概要
説明
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The molecular weight is 219.01 .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a solid at room temperature . It has a predicted boiling point of 238.9±35.0 °C and a predicted density of 1.826±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
- Organic Synthesis
- Application : 3-Bromo-4-hydroxybenzaldehyde is used as an intermediate in organic syntheses . It is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
- Results or Outcomes : The outcome of using 3-Bromo-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as 5-Brom-4-hydroxy-b-nitrostyrol . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
- Application : 3-Fluoro-4-hydroxybenzaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, is used to synthesise analogues of curcuminoid with ketones through aldol condensation .
- Results or Outcomes : The outcome of using 3-Fluoro-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as curcuminoid analogues . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
- Application : Monoclonal antibodies have been developed as anticancer agents to block immune checkpoint pathways associated with programmed cell death 1 (PD-1) and its ligand PD-L1 . While the specific role of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in this process is not mentioned, it’s possible that it could be used in the synthesis of these antibodies or related compounds.
- Results or Outcomes : The outcome of using 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in the development of anticancer agents would be the production of the target compound, such as monoclonal antibodies . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
- Application : The Schiff bases synthesised from 5-Bromo-3-fluorosalicylaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, are bidentate/tetradentate ligands. They can further form coordination complexes that are used as dyes in OLED and dye-sensitized solar cells (DSSCs with power conversion efficiency circa 7.7 %) .
- Results or Outcomes : The outcome of using 5-Bromo-3-fluorosalicylaldehyde in the development of DSSCs and OLEDs would be the production of the target compound, such as Schiff bases . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
Synthesis of Curcuminoid Analogues
Development of Anticancer Agents
Dye-Sensitized Solar Cells (DSSCs) and OLEDs
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFKQZWBRMALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595694 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
CAS RN |
185345-46-4 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)






![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)



